

GSK1562590 Hydrochloride: A Technical Guide for Cardiovascular Research

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Compound of Interest

Compound Name: GSK 1562590 hydrochloride

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Introduction

GSK1562590 hydrochloride is a potent and selective antagonist of the urotensin-II (UT) receptor, a G-protein coupled receptor implicated in a range of cardiovascular functions.^[1] Urotensin-II (U-II) is recognized as one of the most potent endogenous vasoconstrictors, and its system is linked to the pathophysiology of various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.^{[2][3]} This technical guide provides a comprehensive overview of GSK1562590 hydrochloride, including its mechanism of action, key pharmacological data, and detailed experimental protocols relevant to cardiovascular research.

Mechanism of Action

GSK1562590 hydrochloride exerts its pharmacological effects by competitively binding to the urotensin-II (UT) receptor, thereby preventing the binding of the endogenous ligand urotensin-II. The UT receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by U-II, the UT receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in smooth muscle contraction, cellular hypertrophy, and fibrosis. By blocking the UT receptor, GSK1562590 hydrochloride effectively inhibits these downstream signaling events, leading to vasodilation and potentially mitigating pathological cardiovascular remodeling.

Pharmacological Data

GSK1562590 hydrochloride is characterized by its high affinity and selectivity for the UT receptor across various species.^[4] Its insurmountable antagonist properties in several species, including rat and cat, suggest a slow dissociation from the receptor, leading to prolonged pharmacodynamic activity.^[4]

Parameter	Species	Value	Reference
pKi	Human	9.28	[4]
Monkey	9.14	[4]	
Rat	9.66	[4]	
Mouse	9.34	[4]	
Cat	9.64	[4]	
pKb (in vitro aorta)	Rat	8.93 - 10.12	[4]
Cat	8.93 - 10.12	[4]	
hUT Transgenic Mouse	8.93 - 10.12	[4]	
Monkey	8.87 - 8.93	[4]	

Table 1: Pharmacological Profile of GSK1562590 Hydrochloride

Experimental Protocols

Radioligand Binding Assay for UT Receptor Affinity (pKi Determination)

This protocol outlines the determination of the binding affinity of GSK1562590 hydrochloride to the urotensin-II receptor using a competitive radioligand binding assay.

Materials:

- Membranes from cells expressing the recombinant UT receptor (e.g., HEK293 or CHO cells)

- [125 I]-Urotensin-II (Radioligand)
- GSK1562590 hydrochloride
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
- Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
- Glass fiber filters (e.g., Whatman GF/C)
- Scintillation fluid and counter

Procedure:

- Prepare serial dilutions of GSK1562590 hydrochloride in assay buffer.
- In a 96-well plate, add cell membranes, [125 I]-Urotensin-II (at a concentration near its K_d), and either assay buffer (for total binding), a saturating concentration of unlabeled U-II (for non-specific binding), or the various concentrations of GSK1562590 hydrochloride.
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the GSK1562590 hydrochloride concentration.
- Determine the IC₅₀ value (the concentration of GSK1562590 hydrochloride that inhibits 50% of the specific binding of the radioligand).

- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Isolated Rat Aorta Contraction Assay (pK_b Determination)

This protocol describes the functional assessment of GSK1562590 hydrochloride's antagonist activity on U-II-induced vasoconstriction in isolated rat aortic rings.

Materials:

- Male Wistar or Sprague-Dawley rats
- Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose, and 2.5 CaCl₂)
- Human Urotensin-II (hU-II)
- GSK1562590 hydrochloride
- Organ bath system with isometric force transducers

Procedure:

- Euthanize a rat and excise the thoracic aorta.
- Clean the aorta of adherent connective and adipose tissue and cut it into rings of 3-5 mm in length.
- Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
- Apply an optimal resting tension (e.g., 2 grams) and allow the tissues to equilibrate for at least 60 minutes, with periodic washing.
- Induce a reference contraction with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability.

- After washout and return to baseline, incubate the tissues with various concentrations of GSK1562590 hydrochloride or vehicle for a predetermined period (e.g., 30-60 minutes).
- Generate a cumulative concentration-response curve to hU-II in the absence and presence of GSK1562590 hydrochloride.
- Record the contractile responses using an isometric force transducer.
- Analyze the data to determine the pK_b value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve. For an insurmountable antagonist, the pK_b is calculated at a concentration of the antagonist that produces a 50% reduction of the maximum response to the agonist.

In Vivo Blood Pressure Measurement in Anesthetized Cats

This protocol details the in vivo assessment of GSK1562590 hydrochloride's ability to inhibit the pressor response induced by hU-II in anesthetized cats.^[4]

Materials:

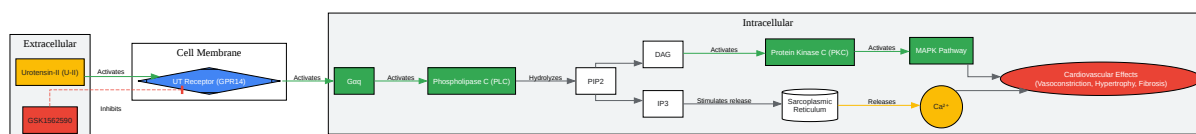
- Adult male cats
- Anesthetic (e.g., sodium pentobarbital)
- Catheters for drug administration (e.g., femoral vein) and blood pressure monitoring (e.g., carotid artery)
- Pressure transducer and data acquisition system
- Human Urotensin-II (hU-II)
- GSK1562590 hydrochloride

Procedure:

- Anesthetize the cat and maintain a stable level of anesthesia throughout the experiment.

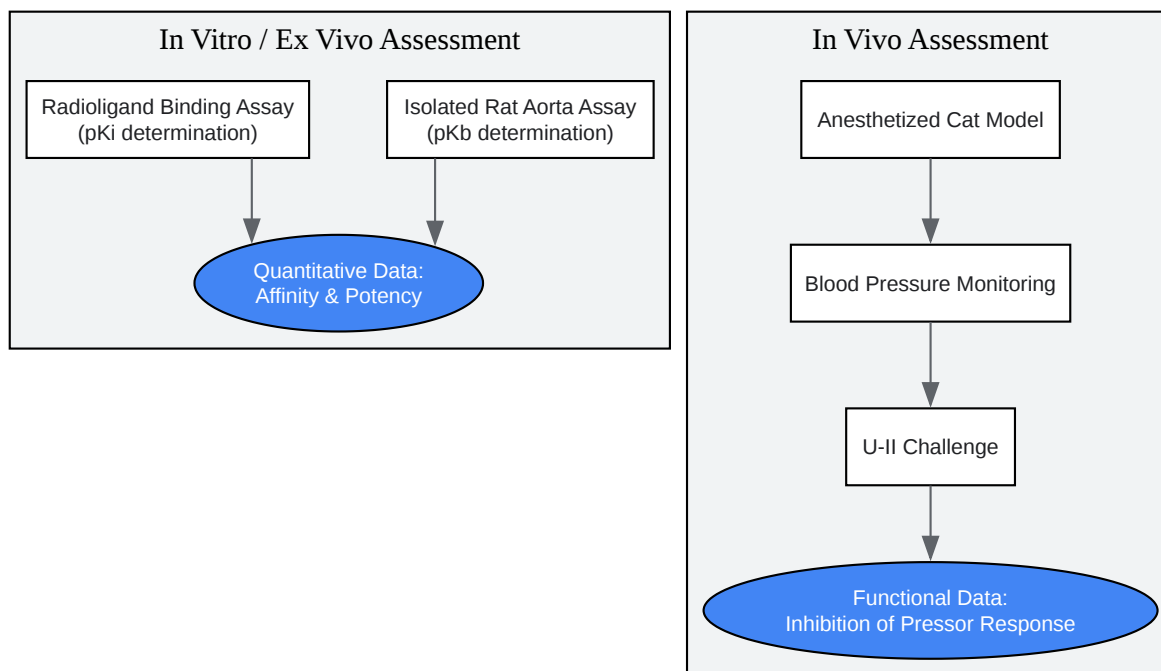
- Insert catheters into the femoral vein for intravenous administration of compounds and into the carotid artery for continuous monitoring of arterial blood pressure.
- Allow the animal to stabilize after surgical procedures.
- Administer a bolus injection of hU-II to elicit a pressor (blood pressure increasing) response.
- After the blood pressure returns to baseline, administer GSK1562590 hydrochloride intravenously at a specific dose.
- After a suitable incubation period, re-challenge the animal with the same dose of hU-II and record the pressor response.
- Compare the magnitude of the hU-II-induced pressor response before and after the administration of GSK1562590 hydrochloride to determine the degree of inhibition.

Visualizations



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Caption: Urotensin-II signaling pathway and the inhibitory action of GSK1562590.



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Caption: Experimental workflow for characterizing GSK1562590 hydrochloride.

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